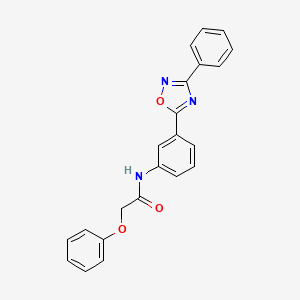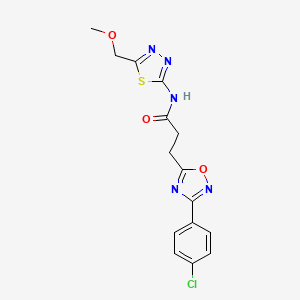
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide involves the inhibition of specific enzymes and proteins in the cells. It has been reported to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and induces apoptosis in cancer cells. It has also been reported to inhibit the activity of bacterial cell wall synthesis enzymes, resulting in the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacteria by inhibiting the cell wall synthesis enzymes. Furthermore, it has been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments include its potential applications in various scientific research fields, such as anticancer and antibacterial research. It has also been reported to exhibit antioxidant properties, which can be useful in studying oxidative stress. However, the limitations of using this compound include its toxicity and potential side effects, which can affect the accuracy of the results.
将来の方向性
The future directions for the research on 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide include the development of more efficient synthesis methods to increase the yield of the compound. Furthermore, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various scientific research fields. Finally, the study of its potential side effects and toxicity can help in the development of safer and more effective drugs.
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is a chemical compound that has potential applications in various scientific research fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. The future directions for research on this compound include the development of more efficient synthesis methods, the study of its mechanism of action and biochemical and physiological effects, and the study of its potential side effects and toxicity.
合成法
The synthesis method of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide involves a series of chemical reactions. The first step involves the reaction of 2-hydroxy-6-methylquinoline with para-chlorobenzaldehyde in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with N-isobutylamine and chloroacetyl chloride to obtain 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide. This synthesis method has been reported in a study by Singh et al. (2012).
科学的研究の応用
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. A study by Li et al. (2018) reported that this compound inhibits the proliferation of human colorectal cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its antibacterial properties and has shown potential in inhibiting the growth of bacteria. A study by Singh et al. (2012) reported that this compound exhibits antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14(2)12-25(22(27)18-6-4-5-7-19(18)23)13-17-11-16-10-15(3)8-9-20(16)24-21(17)26/h4-11,14H,12-13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDZLHIIFVNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

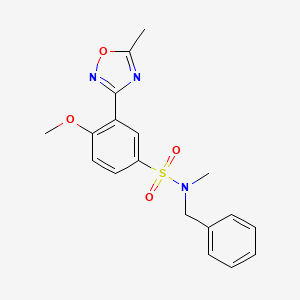
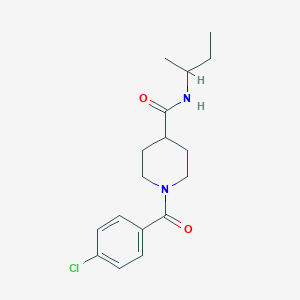
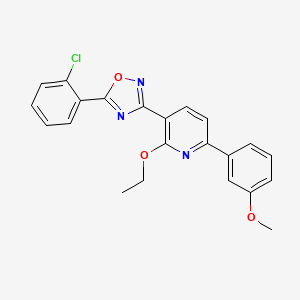

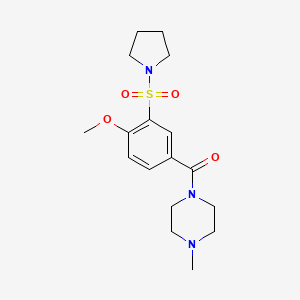
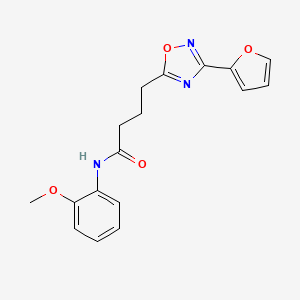
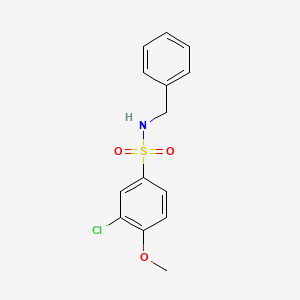
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
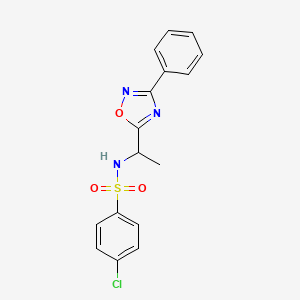
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)
